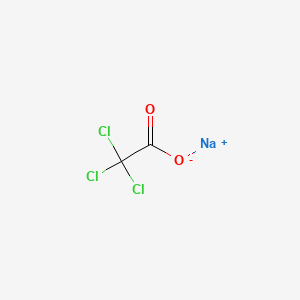

Sodium trichloroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium trichloroacetate is a chemical compound with the formula CCl₃CO₂Na. It is a white crystalline powder that is highly soluble in water, methanol, and ethanol. This compound is known for its use in increasing sensitivity and precision during transcript mapping and was previously used as an herbicide .

Vorbereitungsmethoden

Sodium trichloroacetate is typically synthesized by neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate . The reaction is straightforward and involves mixing trichloroacetic acid with the base under controlled conditions to produce this compound and water:

CCl3COOH+NaOH→CCl3COONa+H2O

Industrial production methods often involve the use of sodium hydroxide due to its availability and cost-effectiveness .

Analyse Chemischer Reaktionen

Decarboxylation and Trichloromethyl Anion Formation

Sodium trichloroacetate undergoes rapid decarboxylation in polar aprotic solvents like dimethyl sulfoxide (DMSO), generating the trichloromethyl anion (CCl₃⁻) and carbon dioxide. This reaction is critical for nucleophilic substitutions:

CCl3CO2−→CCl3−+CO2

-

Kinetics : The decarboxylation follows first-order kinetics with an activation energy (Ea) of 83 kJ/mol and an entropy of activation (ΔS‡) of 11 J/mol·K in DMSO .

-

Solvent Effects : Decarboxylation rates are significantly faster in DMSO compared to other solvents due to stabilization of the transition state .

Protonation and Acid-Base Reactions

The trichloromethyl anion is highly basic and reacts readily with acids:

Reaction with Strong Acids

In the presence of sulfuric acid, this compound is protonated to regenerate trichloroacetic acid:

CCl3CO2−+H2SO4→CCl3CO2H+HSO4−

This reaction highlights its weaker basicity compared to sodium acetate due to the electron-withdrawing trichloromethyl group .

Buffering in Reactions

Malonic acid or trichloroacetic acid (TCA) is often added to buffer the reaction medium, preventing side reactions like the Cannizzaro disproportionation of aldehydes .

Nucleophilic Additions to Carbonyl Compounds

The trichloromethyl anion reacts with aldehydes, ketones, and acyl halides to form 2,2,2-trichloromethylcarbinols or other derivatives.

Aldehyde Substrates

-

Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) require malonic acid as a proton source to suppress precipitation and achieve >95% yields .

-

Electron-rich aldehydes (e.g., anisaldehyde) react directly without additives, avoiding Cannizzaro byproducts .

Table 1: Optimization of Trichloromethylation with 3,4-Dichlorobenzaldehyde

| Entry | NaTCA (equiv) | Acid (equiv) | Solvent (mL) | Conversion (%) |

|---|---|---|---|---|

| 1 | 1.5 | Citric (2.0) | 3 | 86 |

| 7 | 1.5 | Malonic (1.5) | 3 | 98 |

| 13 | 1.5 | Malonic (1.0) | 1 | 98 |

Reactivity with Other Electrophiles

The trichloromethyl anion also participates in reactions with:

-

Carboxylic anhydrides : Forms α-trichloromethyl ketones.

Decomposition Pathways

Under acidic conditions, this compound decomposes to chloroform:

CCl3−+H+→CHCl3

This side reaction is minimized by buffering with malonic acid .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Use

Sodium trichloroacetate has historically been utilized as a selective herbicide, particularly effective against perennial grasses such as Bermuda grass and Johnson grass. It was often used in combination with other herbicides like 2,4-dichlorophenoxyacetic acid to enhance its efficacy in controlling weeds in crops like sugar beet and canola. However, its use as a herbicide has been restricted in several countries due to environmental concerns, leading to its prohibition in Germany and Switzerland since 1989 and voluntary cancellation of registrations in the USA by 1992 .

Soil Sterilization

In agricultural practices, this compound has been employed for soil sterilization to prepare land for planting by eliminating unwanted vegetation. This application is critical in maintaining crop yields and managing pest populations.

Medical Applications

Dermatological Treatments

this compound is recognized for its medical applications, particularly in dermatology. It is used as a caustic agent to treat various skin lesions, including warts and small tumors. Its effectiveness in chemical peels makes it a valuable tool for dermatologists .

Case Study: Treatment of Warts

A study highlighted the use of this compound in treating genital warts, demonstrating significant efficacy with minimal side effects compared to traditional treatments . This positions this compound as a viable alternative for patients seeking less invasive options.

Industrial Applications

Etching and Pickling Agent

In the industrial sector, this compound serves as an etching or pickling agent in metal surface treatment processes. It facilitates the removal of oxides and impurities from metal surfaces, enhancing their quality before further processing .

Plastics and Textile Industries

The compound acts as a solvent and swelling agent in the plastics industry and is also utilized as an auxiliary chemical in textile finishing processes. Its ability to improve the properties of materials makes it valuable in these industries .

Environmental Impact Studies

Research has been conducted to assess the persistence of this compound in various soil types. A study indicated that its degradation rates vary significantly depending on soil moisture content and microbial activity, which can influence agricultural practices and environmental safety .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Agriculture | Herbicide | Restricted use due to environmental concerns |

| Soil sterilization | Prepares land for planting | |

| Medical | Dermatological treatments | Effective for warts and skin lesions |

| Industrial | Etching agent | Used in metal surface treatment |

| Solvent in plastics | Enhances material properties | |

| Auxiliary in textiles | Improves finishing processes |

Table 2: Case Study Results on Wart Treatment

| Treatment Method | Efficacy Rate (%) | Side Effects |

|---|---|---|

| This compound | 85 | Minimal |

| Traditional Methods | 70 | Moderate |

Wirkmechanismus

The mechanism by which sodium trichloroacetate exerts its effects involves the formation of the trichloromethyl anion upon decarboxylation. This anion is a strong nucleophile that can attack various carbonyl functional groups, leading to the formation of trichloromethyl derivatives . In biological systems, it can precipitate proteins by disrupting their structure, which is useful in proteomic studies .

Vergleich Mit ähnlichen Verbindungen

Sodium trichloroacetate is similar to other trichloroacetates and chloroacetates, such as:

Sodium trifluoroacetate: This compound is also a weaker base due to the electron-withdrawing nature of the trifluoromethyl group.

Sodium chloroacetate: It has similar properties but with fewer chlorine atoms, making it less reactive compared to this compound.

Sodium acetate: This is a much weaker base and lacks the electron-withdrawing groups present in this compound.

This compound is unique due to its strong electron-withdrawing trichloromethyl group, which makes it a powerful reagent in various chemical reactions .

Biologische Aktivität

Sodium trichloroacetate (Na-TCA) is a halogenated acetate compound with significant biological activity, particularly in the context of protein denaturation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a sodium salt of trichloroacetic acid, characterized by its formula CCl3COONa. It acts primarily as a denaturing agent for proteins, affecting their structure and function. The mechanism involves the disruption of hydrogen bonds and hydrophobic interactions within protein molecules, leading to alterations in their secondary and tertiary structures.

Denaturation Effects

Research has demonstrated that Na-TCA is effective in denaturing various proteins at neutral pH levels. A study by Takenaka et al. (1971) showed that Na-TCA significantly reduced the enzymatic activity of ribonuclease A and lysozyme while increasing the helical content of some proteins like ribonuclease A . The study compared Na-TCA's effects with other denaturants such as urea and guanidine hydrochloride, establishing Na-TCA as a potent denaturant.

Table 1: Enzymatic Activity of Proteins in Presence of Na-TCA

| Protein | Control Activity (%) | Activity with 1.5 M Na-TCA (%) |

|---|---|---|

| Ribonuclease A | 100 | 0 |

| Lysozyme | 100 | 20 |

| α-Chymotrypsin | 100 | 5 |

Genotoxicity Studies

This compound has been evaluated for its genotoxic effects. Studies indicate that it can induce DNA damage in certain conditions. For instance, exposure to high doses resulted in increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, in mouse liver tissues . This suggests that while Na-TCA has useful applications in biochemistry, caution is warranted regarding its potential genotoxicity.

Therapeutic Applications

This compound has been investigated for its therapeutic potential, particularly in metabolic disorders. It has been shown to influence metabolic pathways by modulating mitochondrial function and promoting apoptosis in cancer cells. For example, dichloroacetate (DCA), structurally related to Na-TCA, has demonstrated protective effects against cisplatin-induced nephrotoxicity in animal models by preserving kidney function and promoting tubular regeneration .

Case Studies

- Case Study on Protein Denaturation :

- Genotoxicity Assessment :

Environmental Persistence

Research into the persistence of this compound in soil indicates that it can remain active across different soil types, affecting microbial communities and potentially leading to ecological imbalances . This raises concerns regarding its environmental impact when used extensively.

Eigenschaften

CAS-Nummer |

650-51-1 |

|---|---|

Molekularformel |

C2HCl3NaO2 |

Molekulargewicht |

186.37 g/mol |

IUPAC-Name |

sodium;2,2,2-trichloroacetate |

InChI |

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI-Schlüssel |

AHFKXSVSQLNSSC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] |

Kanonische SMILES |

C(=O)(C(Cl)(Cl)Cl)O.[Na] |

Color/Form |

Yellow powder Colorless salt |

Dichte |

Relative density (water = 1): 0.9 |

melting_point |

Decomposes at 165-200 °C |

Key on ui other cas no. |

650-51-1 |

Physikalische Beschreibung |

HYGROSCOPIC WHITE-TO-YELLOW POWDER. |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

In water = 1.2 kg/l at 25 °C Soluble in ethanol In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C) Solubility in water, g/100ml at 25 °C: 120 (very good) |

Synonyme |

Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |

Dampfdruck |

0.1 mPa at 70 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.